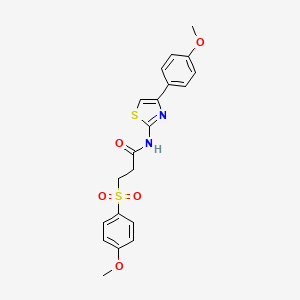

3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-26-15-5-3-14(4-6-15)18-13-28-20(21-18)22-19(23)11-12-29(24,25)17-9-7-16(27-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURMRQXQEYQSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a thiazole derivative with potential biological activity, particularly in the context of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 346.39 g/mol. The presence of the methoxyphenyl and thiazole moieties suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines.

-

Cytotoxicity Studies :

- In vitro studies have shown that thiazole derivatives can inhibit cell proliferation in breast cancer cell lines, specifically MCF-7 and MDA-MB-231. For instance, a related study demonstrated that certain derivatives exhibited IC50 values ranging from 6.6 µM to higher concentrations depending on the structural modifications present in the compounds tested .

Compound Cell Line IC50 (µM) SCT-4 MCF-7 6.6 SCT-5 MDA-MB-231 73.56 -

Mechanism of Action :

- The proposed mechanism involves the induction of apoptosis through caspase activation pathways. Specifically, compounds similar to 3-((4-methoxyphenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide have been shown to modulate the activity of caspases (caspase 3, 7, and 8), which are critical mediators of apoptotic processes .

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have been explored for additional therapeutic potentials:

- Anticonvulsant Activity : Some thiazole-based compounds have exhibited anticonvulsant properties, indicating a broader pharmacological profile that may include neuroprotective effects .

- Anti-inflammatory Effects : Thiazole derivatives have also been investigated for their anti-inflammatory activities, which could complement their anticancer effects by reducing tumor-associated inflammation .

Study on Thiazole Derivatives

A comprehensive study published in Molecules evaluated various thiazole derivatives for their anticancer activity. Among these, compounds with methoxy substitutions showed enhanced activity against breast cancer cell lines due to their ability to interact with specific molecular targets involved in cell survival pathways .

Key Findings:

- Survival Rate Comparison : The study utilized flow cytometry to assess the survival rates of treated versus untreated cells, revealing significant differences in apoptotic rates among various derivatives.

| Treatment | Survival Rate (%) |

|---|---|

| Control | 100 |

| SCT-4 (100 µM) | 30 |

| SCT-5 (100 µM) | 45 |

Mechanistic Insights

In silico analyses have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. Molecular docking studies suggest that the sulfonamide group enhances binding interactions with key receptors, potentially leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Structural Comparisons

The compound shares core features with several derivatives, including:

- Sulfonyl-thiazole hybrids : Compounds such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () and 3-((4-chlorophenyl)sulfonyl)-N-(4-pyridinyl-thiazol-2-yl)propanamide () differ in aryl substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl), influencing electronic and steric properties .

- Piperazine-thiazole derivatives : Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (, Compound 16) replace the sulfonyl group with a piperazine-acetamide chain, altering solubility and target affinity .

Physicochemical Properties

Table 1 compares key properties of structurally related compounds:

Key Observations :

- The 4-methoxyphenyl group increases molecular weight compared to chloro or pyridinyl analogs .

- Piperazine-containing derivatives (e.g., Compound 16) exhibit higher melting points (~280°C), likely due to enhanced crystallinity from hydrogen bonding .

Antitumor Activity:

- Compound 16 (): Exhibits moderate activity as a matrix metalloproteinase (MMP) inhibitor, with structural similarity to the target compound but lacking the sulfonyl group .

- N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]propanamide (, Compound 16): Shows 16% MGI (malignant growth inhibition), outperforming sulfamoyl-substituted analogs (10% MGI). This suggests that electron-donating groups (e.g., methoxy) enhance activity compared to electron-withdrawing substituents .

Antioxidant Activity:

- N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (): Demonstrates 1.4× higher radical scavenging activity than ascorbic acid, indicating that the 4-methoxyphenylamino moiety contributes significantly to antioxidant effects .

Kinase Inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.